molecular formula C24H48N2O2 B054117 beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, dodecyl ester CAS No. 119530-69-7

beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, dodecyl ester

Cat. No. B054117
CAS RN: 119530-69-7
M. Wt: 396.6 g/mol
InChI Key: HBFNPDZOVCWRLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, dodecyl ester, also known as TMPPDA, is a chemical compound that has gained significant attention in the field of biochemistry and physiology due to its potential applications in scientific research. TMPPDA is a derivative of beta-alanine, a naturally occurring amino acid that is known to play a vital role in the synthesis of carnosine, a dipeptide that is found in high concentrations in skeletal muscle tissue. In

Scientific Research Applications

Beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, dodecyl ester has several potential applications in scientific research, particularly in the fields of biochemistry and physiology. One of the most promising applications of beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, dodecyl ester is in the study of carnosine synthesis and metabolism. Carnosine has been shown to have several physiological functions, including buffering of intracellular pH, regulation of calcium homeostasis, and antioxidant activity. beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, dodecyl ester can be used to increase the levels of carnosine in cells and tissues, allowing researchers to study its effects on various physiological processes.

Mechanism of Action

Beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, dodecyl ester acts as a prodrug of beta-alanine, which is a precursor to carnosine synthesis. Once inside the cell, beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, dodecyl ester is converted to beta-alanine and dodecanol through hydrolysis. Beta-alanine is then used by the body to synthesize carnosine, which can help to regulate intracellular pH and protect against oxidative stress.
Biochemical and Physiological Effects
beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, dodecyl ester has been shown to increase the levels of carnosine in cells and tissues, which can have several biochemical and physiological effects. Carnosine has been shown to have antioxidant activity, which can help to protect cells from oxidative stress and damage. It can also help to regulate intracellular pH, which is important for proper cellular function. Additionally, carnosine has been shown to have anti-inflammatory effects, which can help to reduce inflammation and improve overall health.

Advantages and Limitations for Lab Experiments

One of the main advantages of using beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, dodecyl ester in lab experiments is that it can increase the levels of carnosine in cells and tissues, allowing researchers to study its effects on various physiological processes. Additionally, beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, dodecyl ester is relatively easy to synthesize and purify, making it a convenient tool for researchers. However, one of the limitations of using beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, dodecyl ester is that it can be difficult to control the levels of carnosine in cells and tissues, which can make it challenging to study its effects on specific physiological processes.

Future Directions

There are several potential future directions for research on beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, dodecyl ester and its applications in biochemistry and physiology. One area of interest is the study of the effects of carnosine on aging and age-related diseases. Carnosine has been shown to have anti-aging effects and may be able to help prevent or treat age-related diseases such as Alzheimer's and Parkinson's. Additionally, there is interest in the development of new beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, dodecyl ester derivatives that can be used to increase the levels of other dipeptides or amino acids in cells and tissues, allowing for the study of their effects on various physiological processes.

Synthesis Methods

Beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, dodecyl ester can be synthesized through the esterification of beta-alanine with dodecanol and the subsequent reaction of the resulting product with 2,2,6,6-tetramethyl-4-piperidinol. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid, and the resulting product is purified through a series of distillation and chromatography steps.

properties

CAS RN

119530-69-7

Product Name

beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, dodecyl ester

Molecular Formula

C24H48N2O2

Molecular Weight

396.6 g/mol

IUPAC Name

dodecyl 3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]propanoate

InChI

InChI=1S/C24H48N2O2/c1-6-7-8-9-10-11-12-13-14-15-18-28-22(27)16-17-25-21-19-23(2,3)26-24(4,5)20-21/h21,25-26H,6-20H2,1-5H3

InChI Key

HBFNPDZOVCWRLE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(=O)CCNC1CC(NC(C1)(C)C)(C)C

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCNC1CC(NC(C1)(C)C)(C)C

Other CAS RN

119530-69-7

synonyms

.beta.-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, dodecyl ester

Origin of Product

United States

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